1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 3-chlorophenyl azide, and the alkyne is derived from 4-methoxyphenylacetylene.
Sulfonylation: The resulting triazole intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the triazole ring.
Amination: Finally, the compound is aminated by introducing an amine group at the 5-position of the triazole ring. This can be achieved using ammonia or an amine derivative under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This may result in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazole and sulfonyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those involving triazole derivatives.
Chemical Biology: The compound is employed in chemical biology studies to explore its interactions with biomolecules and its effects on cellular processes.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and methoxyphenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of a methoxy group, which may affect its chemical properties and biological activity.
1-(3-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-triazol-5-amine: The presence of a nitro group instead of a methoxy group may result in different reactivity and interactions with molecular targets.
1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine: The hydroxy group may enhance the compound’s solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN4O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-12-5-7-13(8-6-12)24(21,22)15-14(17)20(19-18-15)11-4-2-3-10(16)9-11/h2-9H,17H2,1H3 |
InChI Key |
PZWWJHVZSVDSEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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